6-氯甲基-2-氰基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

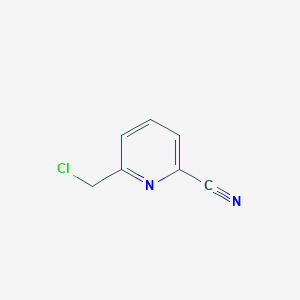

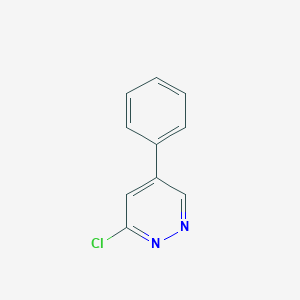

6-Chloromethyl-2-cyanopyridine is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a chloromethyl group and a cyano group attached to a pyridine ring. This structure allows for a variety of chemical reactions, making it a valuable compound in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Synthesis Analysis

The synthesis of 6-Chloromethyl-2-cyanopyridine and its derivatives can be achieved through various methods. An improved synthesis of 2-chloro-6-cyanopyridine is described, which is a closely related compound, suggesting that similar methodologies could be adapted for the synthesis of 6-Chloromethyl-2-cyanopyridine . Additionally, the synthesis and characterization of 6-Chloro-4,4'-dimethyl-2,2'-bipyridine are reported, which indicates that chlorination and methylation on the pyridine ring are feasible .

Molecular Structure Analysis

The molecular structure of 6-Chloromethyl-2-cyanopyridine is not directly reported in the provided papers. However, the structures of related compounds, such as 6-Chloro-4,4'-dimethyl-2,2'-bipyridine, have been determined by X-ray diffraction, suggesting that similar techniques could be used to elucidate the structure of 6-Chloromethyl-2-cyanopyridine . The crystal packing of these compounds is influenced by weak interactions, which could also be relevant for the packing of 6-Chloromethyl-2-cyanopyridine in the solid state.

Chemical Reactions Analysis

The reactivity of 6-substituted 2,2'-bipyridines with palladium(II) derivatives has been studied, showing selective C(sp3)-H vs. C(sp2)-H activation . This indicates that 6-Chloromethyl-2-cyanopyridine could potentially undergo similar reactions, leading to cyclometalated complexes. Furthermore, the chlorine atom in 2-chloro-3-cyanopyridines is known to be readily replaced by various nucleophiles, suggesting that the chloromethyl group in 6-Chloromethyl-2-cyanopyridine could also participate in nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Chloromethyl-2-cyanopyridine are not directly discussed in the provided papers. However, the properties of similar compounds, such as 2-chloro-6-cyanopyridine, have been studied. For instance, the reaction of 2-chloro-6-cyanopyridine with alcohols is solvent and temperature-dependent, which could imply that 6-Chloromethyl-2-cyanopyridine may also exhibit solvent and temperature-dependent behavior in its reactions . The phase transitions and vibrations of dimethyl bipyridyl complexes with chloranilic acid have been analyzed, which could provide insights into the behavior of 6-Chloromethyl-2-cyanopyridine under different physical conditions .

科学研究应用

合成氰基尿苷及其衍生物:

- 使用将氰基转化为各种基团(包括氯甲基等)的方法合成了6-氰基尿苷衍生物。这个过程在制备氰基尿苷及相关化合物(Inoue & Ueda, 1978)中具有重要意义。

与脂肪醇的反应:

- 2-氯-6-氰基吡啶与脂肪单醇和二元醇反应,在不同的反应条件下产生不同的化合物。这一发现表明产物分布受到亚胺酸根中间体稳定性的影响(Elman, 1985)。

胺的取代反应:

- 2-氯-3-氰基吡啶与各种胺类(包括一级、二级和杂环胺)反应,导致2-氨基吡啶的形成。这种反应对于合成各种取代吡啶(Bomika et al., 1976)至关重要。

嘧啶核苷的合成:

- 合成6-取代嘧啶核苷涉及将6-氰基转化为包括氯甲基在内的各种基团。这项研究对于理解嘧啶核苷的合成和反应具有重要意义(Ueda et al., 1975)。

7-吡唑啉衍生物的形成:

- 从2,6-二氯-3-(β-氯乙基)-5-氰基吡啶合成7-吡唑啉衍生物,突显了这种化合物在创建复杂杂环结构中的应用(Yakhontov et al., 1966)。

三吡啉的催化应用:

- 尽管不直接涉及6-氯甲基-2-氰基吡啶,但对三吡啉的研究显示了这些相关吡啶衍生物在催化、DNA插入和材料科学中的应用,表明吡啶衍生物在各个科学领域具有广泛潜力(Winter et al., 2011)。

二烷基氨基吡啶酰化催化剂的合成:

- 从4-氰基吡啶合成二烷基氨基吡啶催化剂,并将其应用于促进难处理醇的酰化,展示了氰基吡啶衍生物多样性的另一个方面(Deratani et al., 1987)。

安全和危害

6-Chloromethyl-2-cyanopyridine is classified as a dangerous substance. It has a GHS05 pictogram and the signal word is "Danger" . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, and P501 .

属性

IUPAC Name |

6-(chloromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOOXGNGNZWVQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C#N)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438468 |

Source

|

| Record name | 6-Chloromethyl-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloromethyl-2-cyanopyridine | |

CAS RN |

135450-23-6 |

Source

|

| Record name | 6-Chloromethyl-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloromethyl-pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)

![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)

![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)